Einecs 306-040-8

Description

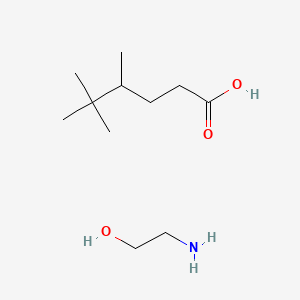

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

95873-51-1 |

|---|---|

Molecular Formula |

C11H25NO3 |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-aminoethanol;4,5,5-trimethylhexanoic acid |

InChI |

InChI=1S/C9H18O2.C2H7NO/c1-7(9(2,3)4)5-6-8(10)11;3-1-2-4/h7H,5-6H2,1-4H3,(H,10,11);4H,1-3H2 |

InChI Key |

ZWACAGLBGJQLKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)C(C)(C)C.C(CO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synergistic and Antagonistic Interactions in Microbial Consortia:Within a microbial community, different species can have synergistic (mutually beneficial) or antagonistic (harmful to each other) interactions.nih.govUnderstanding these relationships is key to harnessing the full potential of microbial consortia for bioremediation.kluweriplaw.comFor instance, one species might break down a complex pollutant into simpler intermediates that another species can then metabolize further.nih.gov

While these general principles and methodologies are widely applied in environmental microbiology and bioremediation studies, no specific research applying them to "Einecs 306-040-8" could be located. Therefore, the requested article with detailed findings on this specific compound cannot be provided.

Environmental Fate and Transport Dynamics

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Flumioxazin (B1672886) is susceptible to degradation through several abiotic processes, including hydrolysis and photolysis, which are significantly influenced by environmental conditions such as pH. epa.govwi.gov

The hydrolysis of flumioxazin is a key degradation pathway, with its rate being highly dependent on the pH of the surrounding medium. ufl.edu The molecule is relatively unstable to hydrolysis, particularly in alkaline conditions. epa.gov Studies have shown that as the pH increases, the rate of hydrolytic degradation accelerates significantly.

The primary degradation pathway involves the cleavage of the cyclic imide ring. researchgate.netresearchgate.net At a pH of 7, the main degradation products are 6-amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one (APF) and 3,4,5,6-tetrahydrophthalic acid (THPA). epa.govwi.govfao.org In more alkaline conditions (pH 9), the major degradate formed is 482-HA. epa.govfao.org These degradates, particularly APF and THPA, are noted to be more mobile and persistent in the environment than the parent flumioxazin compound. epa.gov

Table 1: Hydrolytic Half-life of Flumioxazin at Different pH Levels

Data sourced from multiple studies, reflecting the range of reported values. epa.govwi.govufl.edufao.org

Flumioxazin undergoes rapid photolytic degradation in both water and on soil surfaces. epa.gov The half-life for aqueous photolysis is approximately 1 day, while on soil, it is about 5.8 days. epa.gov The rate of photolytic degradation in water is also influenced by pH, increasing as the pH rises. researchgate.net

Under simulated sunlight conditions, flumioxazin degrades quickly. For instance, in one study using a xenon arc lamp, the photolytic half-life on sandy loam soil was calculated to be 3.2 days. epa.gov The degradation products formed through photolysis are generally the same as those from hydrolysis. researchgate.net In illuminated water-sediment systems, flumioxazin degrades rapidly in the overlying water. The presence of sediment can reduce the formation of certain degradates in the water column by promoting their degradation and partitioning to the sediment, where microbial degradation can also occur. researchgate.netacs.org

Table 2: Photolytic Half-life of Flumioxazin

Data compiled from various environmental fate studies. epa.govresearchgate.netfao.org

In addition to hydrolysis and photolysis, flumioxazin degrades rapidly under both aerobic and anaerobic conditions. The half-life under aerobic soil metabolism conditions is approximately 15 days. epa.gov Under anaerobic aquatic metabolism conditions, degradation is even faster, with a half-life of about 0.2 days. epa.gov The degradation pathway in aerobic soil involves hydrolysis to 482-HA or oxidation, leading to the formation of THPA, which can be further incorporated into soil organic matter or mineralized to carbon dioxide. fao.org

Sorption and Desorption Processes in Heterogeneous Environmental Matrices

The mobility and availability of flumioxazin in the environment are heavily influenced by its sorption and desorption characteristics in soil and sediment.

Flumioxazin is classified as having medium soil mobility potential, with an average organic carbon-water (B12546825) partitioning coefficient (Koc) of 557. epa.gov Adsorption of flumioxazin is strongly and positively correlated with the soil's organic matter (OM) content and cation exchange capacity (CEC). researchgate.netnih.gov Research has shown that soil organic matter is the principal adsorptive surface for flumioxazin. nih.govresearchgate.net

Sorption to clay minerals also occurs, with Freundlich distribution coefficient (Kf) values varying depending on the type of clay. For instance, Kf values range from 50 for bentonite (B74815) to 4.7 for kaolinite. nih.govresearchgate.net When normalized for surface area, aluminum hydroxide (B78521) (gibbsite) shows the greatest sorption per unit area. nih.govresearchgate.net Molecular modeling suggests that a region of dense electronegativity on the flumioxazin molecule leads to greater sorption by positively charged surface sites, such as those on anionic exchange resins. nih.govresearchgate.net

Table 3: Flumioxazin Adsorption Coefficients for Various Sorbents

Source: Ferrell et al. (2005) nih.govresearchgate.net

Several environmental factors can influence the sorption and, consequently, the mobility and availability of flumioxazin. Soil moisture content is a critical parameter; an increase in soil water from rainfall or irrigation can lead to the desorption of flumioxazin, making it more available in the soil solution and susceptible to leaching. researchgate.netuga.edugaweed.com

Soil pH also plays a role. While flumioxazin is a non-ionic molecule, and its water solubility shows no apparent pH effect, soil pH can influence the charge characteristics of soil colloids and the hydrophobicity of organic matter, thereby affecting adsorption. researchgate.netmdpi.com For example, at a lower soil pH (<5.5), soil organic matter can become more hydrophobic, potentially increasing herbicide adsorption and reducing its availability for weed control. mdpi.com Rainfall events have been correlated with the dissipation of flumioxazin in field studies, with higher rainfall leading to increased movement through the soil profile. cropj.comnih.gov

Volatilization Kinetics from Aqueous and Soil Systems

The tendency of a chemical to volatilize from surfaces is a critical factor in its environmental transport and distribution. In the case of Fludioxonil, volatilization from both aqueous and soil systems is not considered a significant dissipation pathway. This is primarily due to its low vapor pressure and low Henry's Law constant. regulations.govpublications.gc.cabund.de

The vapor pressure of Fludioxonil is approximately 2.93 x 10⁻⁹ mm Hg at 25°C, indicating a very low tendency to pass into the gaseous phase from a dry surface. nih.gov The Henry's Law constant, which describes the partitioning of a chemical between air and water, is estimated to be 5.3 x 10⁻¹⁰ atm-m³/mol at 25°C. nih.gov This low value signifies that Fludioxonil has a strong preference for remaining in the aqueous phase rather than partitioning into the air.

Interactive Data Table: Volatilization Potential of Fludioxonil

| Parameter | Value | Interpretation | Source(s) |

| Vapor Pressure | 2.93 x 10⁻⁹ mm Hg at 25°C | Low volatility from dry surfaces | nih.gov |

| Henry's Law Constant | 5.3 x 10⁻¹⁰ atm-m³/mol at 25°C | Low potential for volatilization from water | nih.gov |

| Volatilization from Wet Soil | < 1.7% in 24 hours | Insignificant dissipation pathway | bund.de |

Environmental Persistence Assessment and Half-Life Determination

The environmental persistence of a pesticide, often quantified by its half-life (DT₅₀), is a key determinant of its potential for long-term environmental impact. Fludioxonil exhibits significant persistence in both soil and aquatic environments.

Quantitative Evaluation of Persistence in Multi-Compartment Systems

The persistence of Fludioxonil varies depending on the environmental compartment and the specific conditions, such as temperature, sunlight, and microbial activity.

In Aquatic Systems: In aquatic environments, Fludioxonil is generally stable and persistent. publications.gc.ca It is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9). regulations.govpublications.gc.ca The primary route of degradation in water is photolysis. In clear, shallow water, the photolytic half-life can be as short as 1 to 11.5 days. regulations.govpublications.gc.ca However, in the absence of light, Fludioxonil is highly persistent in aquatic systems. Laboratory studies of aerobic aquatic metabolism have shown very long half-lives, ranging from 473 to 737 days. regulations.govpublications.gc.ca Due to its organic carbon-water partition coefficient (Koc) values of 991–5785 L/kg, Fludioxonil is expected to adsorb to sediment if it enters aquatic systems. nih.gov

Interactive Data Table: Half-Life of Fludioxonil in Different Environmental Compartments

| Environmental Compartment | Condition | Half-Life (DT₅₀) | Source(s) |

| Soil | Aerobic Laboratory Metabolism | 143 - 494 days | regulations.govpublications.gc.ca |

| Soil | Field Dissipation | 87 - 228 days | regulations.gov |

| Soil | Anaerobic | Stable | publications.gc.ca |

| Soil | Photolysis (surface) | 1.6 - 15 days | regulations.govpublications.gc.ca |

| Water | Hydrolysis (pH 5, 7, 9) | Stable | regulations.govpublications.gc.ca |

| Water | Aqueous Photolysis | 1 - 11.5 days | regulations.govpublications.gc.ca |

| Water | Aerobic Aquatic Metabolism | 473 - 737 days | regulations.govpublications.gc.ca |

Comparative Analysis of Persistence Criteria Across Regulatory Frameworks

Different regulatory bodies have established criteria to classify the persistence of chemical substances. A comparison of the frameworks from the European Union (EU) and the United States Environmental Protection Agency (U.S. EPA) highlights the global concern over persistent chemicals.

European Union (EU) Framework: Under the Regulation (EC) No 1107/2009, which governs the placing of plant protection products on the market, a substance is considered persistent if its half-life exceeds certain thresholds. For Fludioxonil, its long half-life in soil and aquatic systems meets these criteria. Specifically, a substance is deemed persistent if its half-life is >120 days in soil or >40 days in freshwater. bmuv.de Fludioxonil has been classified as a "Candidate for Substitution" in the EU, in part because it meets the criteria for being persistent and toxic (P, T) under the PBT (Persistent, Bioaccumulative, and Toxic) assessment framework. pan-europe.info

United States Environmental Protection Agency (U.S. EPA) Framework: The U.S. EPA, under the Toxic Substances Control Act (TSCA), also has criteria for defining persistence. A chemical is characterized as "persistent" if it has a half-life in water, soil, or sediment of 2 months (approximately 60 days) or more. epa.gov It is considered "very persistent" if the half-life in these media is 6 months (approximately 180 days) or more. epa.gov The National Pesticide Information Center provides a general classification where a half-life of over 60 days is considered to be of high persistence. orst.edu Based on the reported half-lives of Fludioxonil, it meets the criteria for being a persistent, and in some cases, a very persistent substance under the U.S. EPA's framework. regulations.gov

Interactive Data Table: Comparison of Persistence Criteria

| Regulatory Body | Environmental Compartment | Persistence Threshold (Half-Life) | Fludioxonil Classification | Source(s) |

| European Union (EC No 1107/2009) | Soil | > 120 days | Persistent | bmuv.de |

| European Union (EC No 1107/2009) | Freshwater | > 40 days | Persistent | bmuv.de |

| U.S. EPA (TSCA) | Water, Soil, or Sediment | ≥ 60 days (Persistent) | Persistent | epa.gov |

| U.S. EPA (TSCA) | Water, Soil, or Sediment | ≥ 180 days (Very Persistent) | Very Persistent (in some conditions) | epa.gov |

Microbial Biodegradation and Bioremediation Research

Advanced Bioremediation Strategies for Contaminated Environments

Conventional bioremediation techniques are often enhanced through advanced strategies to improve efficiency, particularly for recalcitrant or high-concentration pollutants. These strategies include the targeted manipulation of microbial communities and the optimization of the environmental conditions in which they operate. The primary goals are to accelerate degradation rates and ensure the complete mineralization of the contaminant to harmless products like carbon dioxide and water. ijasrm.comnih.gov

Bioaugmentation, the introduction of specific microbial strains or consortia with known degradative capabilities, and biostimulation, the addition of nutrients or electron acceptors to stimulate indigenous microbial activity, are key advanced strategies. nih.govnih.gov The optimization of these techniques is crucial for successful field application. fanres.org

While specific studies on the bioaugmentation of 2-EHA are limited, research on analogous compounds like Di-(2-ethylhexyl) phthalate (B1215562) (DEHP) provides valuable insights. A halotolerant bacterial consortium, LF, demonstrated the ability to degrade 93.84% of 1,000 mg/L DEHP within 48 hours. plos.org This consortium was dominated by genera such as Gordonia, Rhodococcus, and Achromobacter. plos.org Another synthetic marine bacterial consortium, A02, achieved 80% degradation of DEHP in contaminated sediment within 26 days, significantly outperforming indigenous microbes. nih.gov Optimization of environmental parameters is critical for the success of such consortia. For the LF consortium, the optimal conditions for DEHP degradation were found to be a temperature of 30°C and a pH of 6.0. plos.org

Biostimulation strategies often involve adjusting nutrient availability. For instance, the remediation of atrazine-contaminated soils was enhanced by designing biostimulation approaches based on metabolic modeling of the interactions within the native microbial community. nih.gov This highlights that understanding the metabolic exchanges between different species can lead to more effective nutrient packages for stimulating the key degraders. nih.gov For petroleum hydrocarbon contaminated soil, another complex remediation challenge, optimizing the concentration of biostimulation agents like NPK fertilizer has been shown to be critical for maximizing degradation rates. mdpi.com

Table 1: Performance of Microbial Consortia in Degrading 2-EHA Analogs

| Consortium/Strain | Target Compound | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) | Optimal Temperature (°C) | Optimal pH | Reference |

|---|---|---|---|---|---|---|---|

| Consortium LF | Di-(2-ethylhexyl) phthalate (DEHP) | 1000 | 93.84 | 48 | 30 | 6.0 | plos.org |

| Consortium A02 | Di-(2-ethylhexyl) phthalate (DEHP) | 100 (mg/kg) | 80 | 624 (26 days) | Not Specified | Not Specified | nih.gov |

Genetic engineering and directed evolution offer powerful tools to create microbial strains with superior degradation capabilities. researchgate.netnih.gov These techniques can enhance enzyme activity, broaden substrate specificity, and improve tolerance to toxic compounds. nih.gov While specific applications for 2-EHA are still emerging, research on related plastics and esters demonstrates the potential of this approach.

The core of 2-EHA degradation is the hydrolysis of its ester bond, a reaction catalyzed by esterases. Directed evolution has been successfully used to improve these enzymes. For example, the promiscuous esterase activity of human carbonic anhydrase II was enhanced 40-fold towards the substrate 2-naphthyl acetate (B1210297) through just two mutations (Ala65Val and Thr200Ala), which adapted the active site for bulkier substrates. nih.gov Similarly, site-directed mutagenesis of a cutinase from Fusarium solani pisi created a more hydrophobic and spacious active site, resulting in a degradation rate for PET (a polyester) of 12 mg/h/mg of enzyme, a significant increase from the 0.05 mg/h/mg of the native enzyme. nih.gov

Entire microbial metabolisms can also be engineered. Pseudomonas species, known for their metabolic diversity and ability to degrade various synthetic plastics, are prime candidates for such modifications. researchgate.netfrontiersin.org Genetic engineering tools, including CRISPR-Cas systems, have been used to precisely edit the genomes of strains like Pseudomonas putida and Escherichia coli to enhance their degradative pathways. mdpi.comafjbs.com For instance, the alkane hydroxylase gene (alkB) from Pseudomonas sp. E4, which plays a role in polyethylene (B3416737) degradation, was cloned into E. coli, enabling the recombinant strain to mineralize the plastic. mdpi.com Such strategies could be adapted to optimize the metabolic pathways responsible for breaking down 2-EHA and its degradation products.

Table 2: Examples of Enzyme Engineering for Enhanced Ester Hydrolysis

| Original Enzyme | Target Substrate/Polymer | Engineering Method | Key Mutations | Improvement Factor | Reference |

|---|---|---|---|---|---|

| Human Carbonic Anhydrase II | 2-Naphthyl Acetate | Directed Evolution | Ala65Val, Thr200Ala | 40-fold increase in activity | nih.gov |

For treating industrial wastewater containing compounds like 2-EHA, large-scale bioreactors are essential. The optimization of these systems focuses on maximizing pollutant removal while minimizing operational costs. ascelibrary.org Key parameters include the type of bioreactor, organic loading rate (OLR), hydraulic retention time (HRT), and control of physicochemical conditions like pH and temperature. watersa.netscielo.org.za

Research into treating wastewater from acrylic acid production provides highly relevant data. A full-scale anaerobic granular sludge blanket (GSB) reactor treating high-strength acrylic acid wastewater achieved 95% chemical oxygen demand (COD) removal at a loading of up to 9,800 mg/L. nih.gov When combined with a two-stage aerobic polishing unit, the total COD removal reached an impressive 98-99%. nih.gov Another study using a lab-scale anaerobic membrane bioreactor (AnMBR) to treat a simulated high-strength wastewater containing acrylic acid, acetic acid, and formaldehyde (B43269) demonstrated over 99% removal of both COD and acrylic acid at an OLR of 3.4 kg-COD/m³-day. researchgate.netresearchgate.net

Furthermore, an investigation into an Upflow Anaerobic Biofilter Process (UABP) treating pharmaceutical effluent containing 2-ethylhexanoic acid (a structural analog of a 2-EHA breakdown product) showed that increasing the HRT from 15 to 20 days improved the removal of this recalcitrant compound from 15% to 90%, with COD removal also increasing to 93%. researchgate.net These studies collectively show that high-rate anaerobic bioreactors are exceptionally effective for wastewaters containing acrylates and related compounds, and that optimizing parameters like HRT is critical for degrading more persistent components.

Table 3: Performance of Bioreactors in Treating Acrylic-Related Wastewaters

| Bioreactor Type | Wastewater Components | Organic Loading Rate (OLR) | Hydraulic Retention Time (HRT) | COD Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Anaerobic Granular Sludge Blanket (GSB) | Acrylic Acid | up to 3074 kg/day | Not Specified | 95% (anaerobic), 98-99% (total) | nih.gov |

| Anaerobic Membrane Bioreactor (AnMBR) | Acrylic Acid, Acetic Acid, Formaldehyde | 3.4 kg-COD/m³-day | Not Specified | >99% | researchgate.netresearchgate.net |

| GSB-CBR-ASR Integrated System | Acrylic Acid, Waste Oil | 21.6 g-COD/L·day | Not Specified | 99% | nih.gov |

Advanced Analytical Methodologies for Environmental and Biogeochemical Studies

High-Resolution Chromatographic Techniques for Trace Analysis

High-resolution chromatography is fundamental for the separation of the complex oligomeric mixture of Einecs 306-040-8 from polymer matrices and environmental samples. These techniques provide the necessary resolving power to separate individual oligomers and distinguish them from other additives and matrix components.

Development of Ultra-High Performance Liquid Chromatography (UHPLC) Methods

Ultra-High Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the analysis of polymeric HALS like this compound. The use of sub-2 µm particle columns in UPLC systems allows for higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC.

A key challenge in the chromatographic analysis of this compound is its basicity and polymeric nature, which can lead to poor peak shape and irreversible adsorption on traditional silica-based columns. To overcome this, specific methods have been developed. For instance, a UPLC-UV/Vis method was developed using a bridged ethylene (B1197577) hybrid (BEH) C18 column. ehleringer.net This type of column is compatible with high pH mobile phases, which are necessary to ensure the elution of the non-ionized units of the polymeric Chimassorb 944. ehleringer.netnih.gov The use of a buffered mobile phase at a pH of 11.5 has been shown to achieve a satisfactory elution. ehleringer.netnih.gov

Another critical factor in method development is the use of solvent additives to facilitate the elution of HALS. Basic amines, such as n-hexylamine, have been successfully used as additives in the mobile phase to improve peak shape and ensure the elution of the various oligomers. rsc.org

Table 1: UHPLC-UV/Vis Method Parameters for this compound Analysis ehleringer.net

| Parameter | Value |

|---|---|

| Instrument | Ultra Performance Liquid Chromatography with UV/Vis Detector |

| Column | Bridged Ethylene Hybrid (BEH) C18 |

| Mobile Phase | Buffered, pH 11.5 |

| Detection | UV/Vis |

| Limit of Detection (LOD) | 0.83 mg/L |

| Limit of Quantification (LOQ) | 2.78 mg/L |

Gas Chromatography with Advanced Detectors

Direct analysis of the polymeric and non-volatile this compound by conventional Gas Chromatography (GC) is not feasible. However, pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for the rapid identification of this and other polymeric HALS. rsc.orgresearchgate.net In this method, the polymer sample containing the additive is heated to a high temperature (e.g., 770°C) in an inert atmosphere, causing thermal degradation of the polymer and the additive into smaller, volatile fragments. researchgate.net

These pyrolysis products generate a characteristic chromatogram, or "fingerprint," which can be used for identification. rsc.org Py-GC-MS has been successfully applied to distinguish between HALS with very similar chemical structures, such as Chimassorb 944 and Chimassorb 2020. rsc.orgresearchgate.net The fragments identified by MS provide structural information about the original polymer additive. researchgate.net

Furthermore, GC-MS has been instrumental in identifying the degradation products of this compound after environmental exposure. In a study on low-density polyethylene (B3416737) (LDPE) films, GC-MS was used to identify smaller fragments resulting from the stabilizer's degradation, such as 2,2,6,6-Tetramethyl-4-aminopiperidine, in samples aged in air and compost. science.govresearchgate.net

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of this compound. Its high sensitivity and ability to provide molecular weight and structural information are crucial for analyzing this complex oligomeric additive.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed for the definitive structural confirmation of the oligomers of this compound and their degradation products. This technique involves the selection of a specific parent ion from the initial mass spectrum, which is then fragmented to produce a series of product ions. The resulting fragmentation pattern is highly specific to the structure of the parent ion, providing a high degree of confidence in its identification.

When coupled with liquid chromatography (LC-MS/MS), this method allows for the separation of the complex mixture followed by the individual structural analysis of its components. nih.gov For instance, LC-ESI(+)-LTQ FT Orbitrap MS has been used to achieve reliable determinations of the monomeric units of Chimassorb 944. ehleringer.net The high resolution and accuracy of analyzers like Orbitrap and time-of-flight (TOF) are particularly suited for this purpose. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds, such as metabolites or degradation products of this compound. Techniques like Quadrupole Time-of-Flight (QTOF) MS, when coupled with capillary electrophoresis (CE) or HPLC, have been used to characterize technical grade HALS mixtures. nih.gov

These studies have revealed that commercial HALS products can be complex mixtures containing not only a series of linear and cyclic oligomers but also impurities from the manufacturing process. nih.govcopernicus.org For example, a non-aqueous reversed-phase HPLC method coupled with Matrix-Assisted Laser Desorption/Ionization (MALDI) MS showed that Chimassorb 944 consists of a homologous series with up to 26 repeating units, as well as cyclic oligomers in the lower mass range. copernicus.org HRMS is crucial in identifying these various components and elucidating their structures based on exact mass measurements. nih.gov MALDI-MS has also been used to directly analyze the stabilizer in polypropylene, showing the formation of oxidized and hydrolyzed species upon UV exposure. nih.gov

Table 2: Oligomeric Composition of this compound Determined by HPLC-MALDI-MS copernicus.org

| Oligomer Type | Number of Repeat Units (n) | Presence |

|---|---|---|

| Linear Species | 1 to 26 | Dominant |

| Cyclic Oligomers | Up to 7 | Present at high levels in low-mass range |

Isotope Ratio Mass Spectrometry for Tracing Transformation

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for tracing the sources and transformation pathways of compounds in the environment. mdpi.com While direct studies on this compound are not widely published, the methodology of Compound-Specific Isotope Analysis (CSIA) is highly applicable. nih.govcopernicus.org This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within a specific compound.

For polymer additives, CSIA is often coupled with pyrolysis-gas chromatography (Py-GC-IRMS). csic.es This allows for the on-line quantification of stable isotope proportions in the chromatographically separated pyrolysis products. csic.es Since the pyrolysis process generally does not cause significant isotopic fractionation, the pyrolysis products are isotopically representative of the original material. csic.es

This approach can be used to:

Trace the source of the polymer: The isotopic signature of the polymer backbone (e.g., polylactic acid from corn) can be distinguished from the additives. nih.gov

Follow the fate of additives: By using stable isotope-labeled additives (e.g., ¹³C-labeled) in controlled experiments, their uptake, transport, and transformation in biological systems like plants can be traced with high sensitivity. copernicus.org

Characterize degradation products: Isotopic analysis can help characterize the products of plastic decomposition and provide valuable information on the fate of polymer additives in the environment. copernicus.org

This methodology provides a robust tool for understanding the biogeochemical cycling of persistent polymer additives like this compound. copernicus.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ and Ex Situ Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed molecular-level information, making it invaluable for the structural elucidation of complex organic compounds and for studying their interactions within environmental matrices. researchgate.netresearchgate.net For a substance like this compound, which is a mixture of isomers, NMR is crucial for unambiguous identification and differentiation of the constituent compounds.

Ex situ analysis of the extracted and purified isomeric mixture using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) allows for the complete assignment of proton and carbon signals for each isomer. mdpi.com This detailed structural information is essential to distinguish between the tetrahydropyran (B127337) and dihydropyran rings, and to confirm the precise connectivity and stereochemistry of the substituents. nih.govrsc.org For instance, the chemical shifts and coupling constants of protons on the pyran ring can differentiate between the saturated tetrahydropyran structure and the unsaturated dihydropyran isomers. capes.gov.brualberta.ca

In situ solid-state NMR (ssNMR) and comprehensive multi-phase (CMP) NMR technologies offer the potential to study the compound directly within a complex, heterogeneous matrix like soil, without prior extraction. researchgate.netsemanticscholar.org These techniques can provide insights into the interactions between the compound's isomers and soil organic matter or mineral surfaces. semanticscholar.org For example, using cross-polarization magic-angle spinning (CP-MAS) NMR, it is possible to probe the proximity of the compound to different soil components, revealing information about its binding, sequestration, and bioavailability in the environment. semanticscholar.org While low concentrations can be a limiting factor for in situ NMR detection, its ability to analyze samples in their native state is a significant advantage for biogeochemical studies. researchgate.net

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for an Isomer of this compound (Based on typical values for substituted tetrahydropyrans and trimethyl-cyclopentenyl derivatives)

| Functional Group | Proton | Hypothetical Chemical Shift (ppm) |

| Trimethyl-cyclopentenyl | =CH- | 5.3 |

| Trimethyl-cyclopentenyl | -CH(Alkyl)- | 2.4 - 2.8 |

| Trimethyl-cyclopentenyl | -CH₂- | 1.8 - 2.2 |

| Trimethyl-cyclopentenyl | -C(CH₃)₂- | 0.9 - 1.1 |

| Trimethyl-cyclopentenyl | =C-CH₃ | 1.6 |

| Tetrahydropyran | -O-CH- | 3.5 - 4.0 |

| Tetrahydropyran | -CH₂-O- | 3.3 - 3.8 |

| Tetrahydropyran | Ring -CH₂- | 1.4 - 1.9 |

| Methylene | =CH₂ | 4.6 - 4.8 |

Hyphenated and Multi-Dimensional Analytical Approaches for Complex Mixtures

The analysis of complex isomeric mixtures such as this compound in environmental samples necessitates high-resolution separation techniques. birmingham.ac.uk Hyphenated methods, which couple a separation technique with a detection technique, and multi-dimensional approaches are essential for resolving co-eluting components and achieving accurate quantification. epa.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS), particularly time-of-flight MS (TOF-MS), is an exceptionally powerful tool for this purpose. birmingham.ac.ukchromatographytoday.com In a GCxGC system, the entire sample is subjected to two distinct chromatographic separations based on different chemical properties, such as boiling point on a non-polar column in the first dimension and polarity on a polar column in the second dimension. birmingham.ac.uk This enhanced separation capacity is critical for resolving the individual isomers of this compound from each other and from other components in a complex environmental extract. researchgate.netnih.gov The structured nature of GCxGC chromatograms, where structurally related compounds appear in distinct patterns, further aids in the identification of unknown components. birmingham.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another robust hyphenated technique, particularly for compounds that are less volatile or thermally labile. researchgate.netresearchgate.net After separation by high-performance liquid chromatography (HPLC), tandem mass spectrometry provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. This makes it highly suitable for quantifying trace levels of the target isomers in complex matrices like surface water or soil extracts. researchgate.netmdpi.com

Table 2: Illustrative Chromatographic Data for Isomers of this compound using GCxGC-MS

| Isomer Name | 1st Dimension Retention Time (min) | 2nd Dimension Retention Time (s) |

| 4-METHYLENE-2-(2,2,3-TRIMETHYL-CYCLOPENT-3-ENYLMETHYL)-TETRAHYDRO-PYRAN | 25.4 | 2.1 |

| 4-METHYL-6-(2,2,3-TRIMETHYL-CYCLOPENT-3-ENYLMETHYL)-3,6-DIHYDRO-2H-PYRAN | 25.8 | 2.9 |

| 4-METHYL-2-(2,2,3-TRIMETHYL-CYCLOPENT-3-ENYLMETHYL)-3,6-DIHYDRO-2H-PYRAN | 26.1 | 3.2 |

Development of Novel Sample Preparation and Extraction Techniques for Challenging Matrices

The effective extraction of target analytes from complex and challenging matrices like soil, sediment, and sludge is a critical and often rate-limiting step in environmental analysis. milestonesrl.com For semi-volatile organic compounds (SVOCs) such as the isomers of this compound, traditional methods like Soxhlet extraction are often time-consuming and require large volumes of organic solvents. usgs.gov Modern analytical chemistry has focused on developing more efficient, faster, and greener extraction techniques.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process while reducing solvent consumption. This technique is highly effective for extracting SVOCs from solid matrices like soils and sediments and is recognized under methods such as EPA 3545A. merel.si

Another innovative approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Although originally developed for pesticide analysis in food, its principles have been adapted for a wide range of analytes and matrices, including environmental solids. The method involves a simple solvent extraction (typically with acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and sample, accelerating the extraction of organic pollutants from matrices like soil. milestonesrl.com This method, exemplified by EPA Method 3546, significantly reduces extraction times and solvent usage compared to conventional techniques. milestonesrl.com

Table 3: Comparison of Extraction Techniques for Semi-Volatile Organic Compounds from Soil

| Technique | Typical Extraction Time | Solvent Volume | Automation Potential | Key Advantages |

| Soxhlet Extraction | 6-24 hours | High (200-500 mL) | Moderate | Well-established, exhaustive extraction |

| Pressurized Liquid Extraction (PLE/ASE) | 15-30 minutes | Low (15-40 mL) | High | Fast, low solvent use, efficient merel.si |

| Microwave-Assisted Extraction (MAE) | 30-60 minutes | Low (30-50 mL) | High | Fast, reduced solvent consumption milestonesrl.com |

| QuEChERS | < 10 minutes | Very Low (10-15 mL) | High | Extremely fast, simple, minimal solvent |

Computational Chemistry and in Silico Modeling

Pathway Prediction Systems and Reaction Network Analysis

Research into the reaction pathways of 2-aminoethanol has been conducted in the context of atmospheric chemistry and biochemistry. Computational models have been employed to predict the degradation of 2-aminoethanol initiated by hydroxyl (OH) radicals, a key process in atmospheric chemistry. copernicus.org These studies utilize theoretical calculations to determine reaction rates and identify primary degradation products.

Furthermore, the formation of aminoethanol derivatives has been a subject of in silico investigation. For instance, the reaction between ammonia (B1221849) (NH3) and acetaldehyde (B116499) (CH3CHO) to produce α-aminoethanol has been modeled to understand its formation in interstellar environments. aanda.org These models often involve constructing a chemical reaction network and solving a system of ordinary differential equations to describe the reaction kinetics. aanda.org

In a biochemical context, the dynamics of ethanolamine-containing phospholipids (B1166683) have been analyzed using network inference approaches. plos.org These computational methods can determine the dynamic network of glycerophospholipid remodeling from experimental data, inferring reaction rates and pathways within a complex biological system. plos.org

Research Findings on 2-Aminoethanol Reaction Networks

Computational studies on 2-aminoethanol have yielded detailed information on its reaction kinetics and conformational preferences, which are crucial for predicting its reaction pathways.

Atmospheric Degradation: The rate constant for the reaction of 2-aminoethanol with OH radicals has been determined experimentally and compared with estimates from structure-activity relationship (SAR) methods. The experimental value was found to be significantly faster than predicted, highlighting the importance of experimental validation of computational predictions. copernicus.org

Conformational Analysis: Ab initio calculations have been used to study the various conformers of 2-aminoethanol. researchgate.net The stability of these conformers is heavily influenced by intramolecular hydrogen bonding, which in turn affects their reactivity and the products formed from their reactions. researchgate.net The gauche'-Gauche-gauche' (g'Gg') conformer, featuring an intramolecular hydrogen bond between the hydroxyl and amino groups, is identified as the most stable. researchgate.net

Biochemical Network Inference: A novel bioinformatic approach has been developed to infer the dynamic network of ethanolamine (B43304) glycerophospholipid remodeling. plos.org This method uses a set of ordinary differential equations and can distinguish the kinetics of deacylation and reacylation for individual acyl chains, providing a detailed understanding of the reaction network. plos.org

Data on 2-Aminoethanol Conformers

The relative energies and populations of different 2-aminoethanol conformers, as determined by computational methods, are essential for accurate pathway prediction.

| Conformer | Computational Method | Relative Energy (kJ/mol) | Intramolecular Hydrogen Bond |

| g'Gg' | B3LYP/aug-cc-pVDZ | 0.00 | OH···N |

| tGg' | B3LYP/aug-cc-pVDZ | 6.49 | NH···O |

| gGg' | B3LYP/aug-cc-pVDZ | 7.32 | NH···O |

| tTt | B3LYP/aug-cc-pVDZ | 12.55 | None |

| g'Tg | B3LYP/aug-cc-pVDZ | 13.14 | None |

Table derived from data in Electron propagator theory study of 2-aminoethanol conformers. researchgate.net

Predicted Reaction Pathways

For 2-aminoethanol, photocatalytic oxidation pathways have also been investigated. These studies show that the degradation of 2-aminoethanol can proceed through various intermediates, including the formation of diethanolamine (B148213) and triethanolamine (B1662121) before complete mineralization. researchgate.net The ultimate products of this nitrogen-containing compound's degradation are ammonium (B1175870) (NH4+) and nitrate (B79036) (NO3-) ions. researchgate.net

While detailed pathway prediction systems and reaction network analyses for 3,3-dimethylbutyl acetate (B1210297) are not extensively documented in publicly available research, its ester functionality suggests that hydrolysis would be a primary degradation pathway, yielding 3,3-dimethylbutanol and acetic acid.

Advanced Materials Science and Interfacial Phenomena

Surface Adsorption and Interaction Studies on Functional Materials

There is currently no publicly available research that details the surface adsorption and interaction of Sodium methylesculetin acetate (B1210297) on functional materials. Studies in this area would typically investigate the mechanisms of how this compound binds to various surfaces, such as those of nanoparticles, polymers, or other advanced materials. Key parameters of interest in such research would include the adsorption kinetics, isotherms, and the thermodynamic feasibility of the adsorption process. Understanding these interactions is crucial for applications in drug delivery, coatings, and sensor technology.

Colloidal Stability and Aggregation Behavior in Environmental Systems

The colloidal stability and aggregation behavior of Sodium methylesculetin acetate in environmental systems have not been documented in the scientific literature. Research in this field would assess how particles of this compound behave in aqueous environments, including their tendency to clump together or remain dispersed. Factors such as pH, ionic strength, and the presence of natural organic matter would be critical to these investigations. Such studies are vital for understanding the environmental fate and transport of the compound. The general principles of colloidal stability are governed by forces between particles, and without experimental data, it is not possible to predict the behavior of this specific substance.

Photocatalytic Degradation Efficiency on Advanced Semiconductor Materials

There are no available studies on the photocatalytic degradation of Sodium methylesculetin acetate using advanced semiconductor materials. This area of research would focus on the breakdown of the compound in the presence of a photocatalyst (like titanium dioxide or zinc oxide) and a light source. Key metrics would include the rate of degradation and the identification of any breakdown products. Such research is important for developing advanced oxidation processes for water treatment and environmental remediation. In the absence of such studies, the efficiency of photocatalytic degradation for this compound remains unknown.

Regulatory Science and Environmental Policy Research in Chemical Management

Development and Validation of Screening and Confirmatory Biodegradation Tests

The assessment of a chemical's biodegradability is a cornerstone of its environmental risk assessment. It determines the persistence of the substance in various environmental compartments. For Einecs 306-040-8, specific public data on its biodegradation is limited, but regulatory submissions for related compounds provide insight into the testing methodologies employed. A notice from the U.S. Environmental Protection Agency regarding premanufacture notices for new chemical substances in February 2018 indicated that a biodegradability test under the OECD 301 guidelines was required for 3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1) federalregister.gov. However, the results of this specific test are not publicly available.

The reproducibility and comparability of biodegradation tests are critical for consistent regulatory decision-making. Factors that can influence these tests include the source and acclimation of the microbial inoculum, the concentration of the test substance, and the test duration. For complex substances, such as those that are poorly soluble or are UVCB (Unknown or Variable composition, Complex reaction products or Biological materials), achieving reproducible results can be particularly challenging.

In the case of a related substance, isononanoic acid, C16-18 alkyl esters (a UVCB substance), a study according to OECD Guideline 301D showed a mean degradation of 86% after 30 days at a test concentration of 2 mg/L europa.eu. This suggests that the constituents are biodegradable. However, the 10-day and 14-day windows were not met europa.eu. This highlights a key factor in the assessment of such substances: the potential for sequential biodegradation of different structures within the mixture, which may not fit the strict "ready biodegradability" criteria within the standard window but still indicates a low potential for persistence europa.eu.

Standard screening tests, such as the OECD 301 series, are designed to assess "ready" biodegradability, indicating a substance that will undergo rapid and ultimate degradation in the environment. When a substance fails to meet the stringent criteria of these tests, further investigation into its "inherent" biodegradability may be warranted. Inherent biodegradability tests use more favorable conditions to determine if a substance has the potential to biodegrade.

Research on Enhanced Approaches for Environmental Risk Assessment

Enhanced approaches to environmental risk assessment (ERA) aim to provide a more realistic and comprehensive evaluation of the potential impacts of chemicals. This involves moving beyond standard laboratory tests to incorporate more environmentally relevant data and models. For a substance like this compound, an enhanced ERA would consider its use patterns, potential release scenarios, and the characteristics of the receiving environments.

Given that 3,5,5-trimethylhexanoic acid is used in the formulation of lubricants, an ERA would need to consider its potential release into aquatic and terrestrial environments through spills or improper disposal researchgate.net. The assessment would evaluate its potential for bioaccumulation and toxicity to relevant organisms. While specific data for this compound is scarce, the principles of ERA would dictate a conservative approach, potentially using data from structurally similar compounds as a starting point for the assessment, a practice known as "read-across."

Scientific Basis for Policy Development in Chemical Persistence and Bioavailability

Policy development regarding chemical management relies on a strong scientific understanding of key environmental parameters like persistence and bioavailability. Persistence, the ability of a chemical to remain in the environment for extended periods, is a key concern for regulators. Bioavailability, the fraction of a chemical that is available for uptake by organisms, is crucial for assessing its potential to cause harm.

The scientific basis for policy in this area is evolving, with a move towards a more holistic assessment of a chemical's environmental behavior. For branched-chain compounds like 3,5,5-trimethylhexanoic acid, there is a growing body of research on how their chemical structure affects their environmental fate. The increasing demand for more environmentally friendly chemicals is driving research into bio-based alternatives to traditional petrochemicals, including bio-based isononanoic acid databridgemarketresearch.com. This trend reflects a policy shift towards promoting sustainable chemistry and reducing the environmental footprint of industrial chemicals.

Uncertainty Analysis and Data Gap Management in Environmental Fate Modeling

Environmental fate models are essential tools for predicting the distribution and concentration of chemicals in the environment. However, these models are subject to various sources of uncertainty, including incomplete input data and a limited understanding of all relevant environmental processes. Uncertainty analysis is therefore a critical component of environmental fate modeling, providing a quantitative estimate of the confidence in the model's predictions.

For a compound like this compound, where specific experimental data on its environmental fate properties are limited, data gap management becomes crucial. In such cases, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate key parameters such as the octanol-water partition coefficient (log Kow), which is an indicator of bioaccumulation potential. However, the predictions from these models also have associated uncertainties that must be considered. Effective data gap management involves a tiered approach, starting with conservative assumptions and prioritizing the generation of experimental data for the most sensitive parameters in the environmental fate models.

Q & A

How can researchers formulate precise and testable research questions for studying Einecs 306-040-8?

Basic Question

Begin by identifying gaps in existing literature, such as unexplored physicochemical properties or molecular interactions of Einecs 306-040-7. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- "How does the solubility of this compound vary under different pH conditions, and what implications does this have for its stability in aqueous environments?"

Avoid overly broad questions (e.g., "What is this compound?") and prioritize specificity. Pilot studies or computational modeling (e.g., molecular dynamics simulations) can refine the scope .

Advanced Question

When addressing contradictions in existing data (e.g., conflicting toxicity profiles), design hypotheses that isolate variables. For instance:

- "Do discrepancies in reported LD50 values for this compound arise from methodological differences in dosing protocols or variations in solvent systems?"

Use meta-analysis or sensitivity analysis to evaluate confounding factors .

What methodologies are recommended for collecting and validating experimental data on this compound?

Basic Question

Standardize data collection using validated protocols (e.g., OECD guidelines for chemical testing). For physicochemical characterization, employ techniques like HPLC for purity analysis and DSC (Differential Scanning Calorimetry) for thermal stability. Document instrument calibration and environmental controls (temperature, humidity) to ensure reproducibility .

Advanced Question

For complex datasets (e.g., metabolomic interactions), integrate multi-omics approaches (transcriptomics, proteomics) with cheminformatics tools. Use principal component analysis (PCA) to identify outliers or batch effects. Validate findings through cross-laboratory collaborations or open-access databases like PubChem to benchmark results .

How should researchers address ethical considerations in human or animal studies involving this compound?

Basic Question

Adhere to institutional review board (IRB) or animal ethics committee guidelines. For in vitro studies, disclose cell line origins and contamination checks. For human exposure studies, ensure informed consent includes risks of residual solvent traces (e.g., DMSO) in test formulations .

Advanced Question

In longitudinal studies, implement dynamic consent frameworks to update participants on new risks (e.g., newly identified metabolites with unknown bioactivity). Use anonymized data-sharing platforms compliant with GDPR or HIPAA to balance transparency and privacy .

What analytical techniques are most suitable for resolving structural or functional ambiguities in this compound?

Basic Question

Combine spectroscopic methods:

- NMR for elucidating molecular structure.

- FTIR for functional group identification.

Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Advanced Question

For non-crystalline or amorphous phases, apply solid-state NMR or cryo-electron microscopy (Cryo-EM) . Use quantum mechanical calculations (e.g., DFT) to predict reactive sites and validate experimentally via kinetic studies .

How can conflicting literature findings about this compound be systematically evaluated?

Basic Question

Conduct a systematic review using PRISMA guidelines. Categorize discrepancies by experimental variables (e.g., concentration ranges, assay types). Use funnel plots to assess publication bias .

Advanced Question

Apply Bayesian meta-regression to quantify the influence of covariates (e.g., temperature, solvent polarity) on reported outcomes. Develop a decision tree to guide future studies in minimizing contextual variability .

What strategies enhance the reproducibility of studies on this compound?

Basic Question

Publish detailed supplementary materials, including raw spectra, chromatograms, and step-by-step protocols. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Advanced Question

Implement blockchain-based lab notebooks for immutable data tracking. Participate in crowd-sourced reproducibility initiatives (e.g., the Reproducibility Project: Chemistry) to benchmark results across labs .

How should hypotheses about this compound’s mechanisms of action be tested?

Basic Question

Use in silico docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with in vitro assays (e.g., fluorescence polarization for binding kinetics) .

Advanced Question

Apply single-molecule imaging (e.g., TIRF microscopy) to observe real-time interactions. Pair with CRISPR-Cas9 gene editing to isolate specific pathways in cellular models .

What cross-disciplinary approaches are effective for studying this compound?

Advanced Question

Integrate computational toxicology (e.g., QSAR models) with ecotoxicology field studies to assess environmental persistence. Collaborate with data scientists to develop machine learning algorithms for toxicity prediction .

How can peer review improve the rigor of research on this compound?

Basic Question

Submit preprints to platforms like ChemRxiv for early feedback. Use structured peer review templates focusing on methodology, statistical validity, and data accessibility .

Advanced Question

Adopt open peer review models with public commenting. Use AI tools like Iris.ai to flag methodological inconsistencies in drafts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.